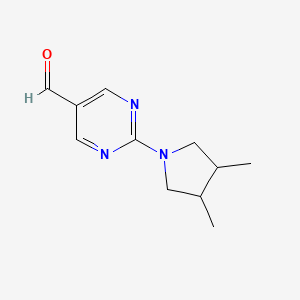
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the condensation of a pyrimidine-5-carbaldehyde with 3,4-dimethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolizines share structural similarities with 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde.
Pyrimidine derivatives: Compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and pyrimidine-2,4-dione derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrimidine and pyrrolidine moieties, which confer specific chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-(3,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-5-14(6-9(8)2)11-12-3-10(7-15)4-13-11/h3-4,7-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
JYULWAVFMCYVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC1C)C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


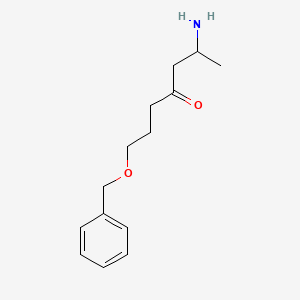

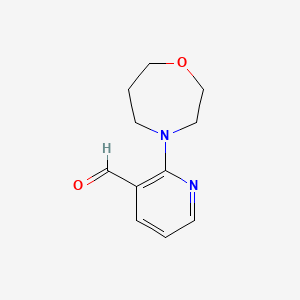
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
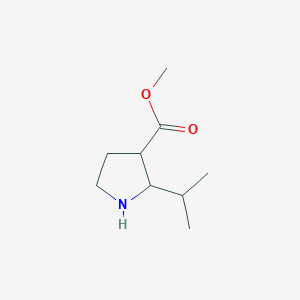
![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)

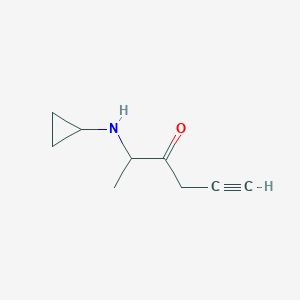
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
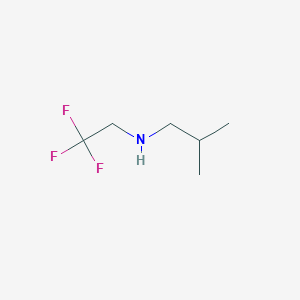
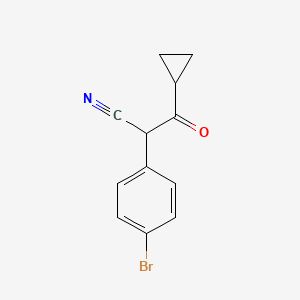
![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
